4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine
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Overview
Description
4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine is an organic compound with the molecular formula C12H11NO8S2. It is known for its unique chemical structure, which includes an acetamido group, a hydroxyl group, and two sulfonic acid groups attached to a naphthalene ring. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine typically involves the following steps:
Acetylation: The starting material, 4-aminonaphthalene-2,7-disulfonic acid, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at a controlled temperature to ensure the formation of the acetamido group.
Hydroxylation: The acetylated product is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl group at the desired position on the naphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonic acid groups can be substituted using nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine involves its interaction with specific molecular targets. The acetamido and hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonic acid groups enhance the compound’s solubility in aqueous environments, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid: Lacks the pyridine moiety.
1-Acetamido-8-naphthol-3,6-disulfonic acid: Similar structure but different substitution pattern on the naphthalene ring.
Uniqueness
4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine is unique due to the presence of both acetamido and hydroxyl groups on the naphthalene ring, along with two sulfonic acid groups. This combination of functional groups imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
99399-22-1 |
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Molecular Formula |
C22H21N3O8S2 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
4-acetamido-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine |
InChI |
InChI=1S/C12H11NO8S2.2C5H5N/c1-6(14)13-10-4-8(22(16,17)18)2-7-3-9(23(19,20)21)5-11(15)12(7)10;2*1-2-4-6-5-3-1/h2-5,15H,1H3,(H,13,14)(H,16,17,18)(H,19,20,21);2*1-5H |
InChI Key |
RPJFSRYRRMRJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C=C2O)S(=O)(=O)O.C1=CC=NC=C1.C1=CC=NC=C1 |
Origin of Product |
United States |
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